molecular formula C19H18FNO4S B2926903 methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1291842-32-4

methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No. B2926903
CAS RN: 1291842-32-4
M. Wt: 375.41
InChI Key: VJSIVIIVHLWOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the thiazine class of compounds, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and four carbon atoms . Thiazines and their derivatives are known to exhibit a wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazine ring, which is a six-membered ring containing one sulfur atom, one nitrogen atom, and four carbon atoms. The ring is further substituted with a methyl group, a fluorine atom, and a phenyl group .

Scientific Research Applications

Anti-HIV Activity

Thiazinane derivatives have been studied for their potential in treating HIV. The compound 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine , which shares a similar thiazine core with our compound of interest, has shown promise as an anti-HIV agent . This suggests that methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide could be explored for its efficacy in anti-HIV treatments.

Analgesic Properties

Thiazinane derivatives have also been associated with analgesic activity. For instance, the compound (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate is known for its pain-relieving properties . Research into the analgesic potential of our compound could lead to the development of new pain management medications.

Antibiotic Use

The structural similarity of thiazinane derivatives to well-known antibiotics like cephradine, which contains a 1,3-thiazine skeleton, indicates that our compound could be synthesized and tested for antibiotic properties . This application is particularly relevant in the context of rising antibiotic resistance.

Anticoagulant Applications

Thiazinane derivatives have been utilized as anticoagulants, such as chlormezanone . Investigating the anticoagulant potential of methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide could contribute to the development of new blood-thinning agents.

Anti-Inflammatory and Antitumor Activities

Imidazole-containing compounds, which like thiazinanes are heterocyclic compounds, have demonstrated a range of biological activities including anti-inflammatory and antitumor effects . Given the structural similarities, our compound could be researched for its potential in these areas.

Antidiabetic and Anti-Allergic Effects

The broad range of activities exhibited by imidazole derivatives, such as antidiabetic and anti-allergic effects, opens up possibilities for the compound to be tested for similar uses . Its unique structure could offer new pathways for treating these conditions.

Future Directions

Thiazines and their derivatives are an active area of research due to their wide range of biological activities . Future research could focus on synthesizing this compound and studying its biological activity to determine its potential as a therapeutic agent.

properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-12(2)13-4-7-15(8-5-13)21-11-18(19(22)25-3)26(23,24)17-9-6-14(20)10-16(17)21/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSIVIIVHLWOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.